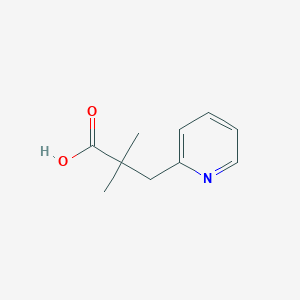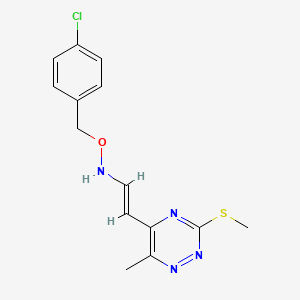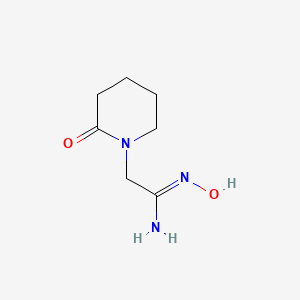![molecular formula C13H20N2O B2607024 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 862874-66-6](/img/structure/B2607024.png)
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: is an organic compound that features a pyrrolidine ring attached to an aniline derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in many biologically active molecules, adds to its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-hydroxyaniline and 2-bromoethylpyrrolidine.
Etherification Reaction: The 3-methyl-4-hydroxyaniline undergoes an etherification reaction with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the starting material.
Substitution: Halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: The pyrrolidine ring is a common feature in many pharmacologically active compounds, making this compound a candidate for drug discovery and development.
Biological Studies: Used in studies to understand the interaction of pyrrolidine-containing compounds with biological targets.
Industry:
Material Science:
Agriculture: Could be explored for use in agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways would vary based on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
- 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride
- 2-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride
Comparison:
- Structural Differences: While these compounds share the pyrrolidine ring and aniline or benzoic acid derivatives, the presence of different substituents (e.g., chloro, methyl) can significantly alter their chemical properties and biological activities.
- Uniqueness: 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the specific positioning of the methyl group and the pyrrolidine ring, which can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVGRSFQLBYLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2606942.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2606943.png)


![2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine](/img/structure/B2606949.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2606953.png)


![2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2606958.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)

